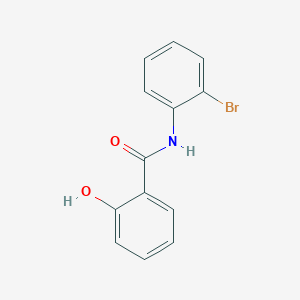

N-(2-bromophenyl)-2-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16/h1-8,16H,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVHVGDXYGUCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-(2-bromophenyl)-2-hydroxybenzamide

Conventional methods for synthesizing this compound typically rely on the formation of an amide bond between a salicylic (B10762653) acid precursor and 2-bromoaniline (B46623). These foundational routes, while reliable, often involve lengthy reaction times and the use of high-boiling point solvents.

The most common conventional pathway involves the acylation of 2-bromoaniline with a salicylic acid derivative. One general approach begins with the conversion of a substituted benzoic acid into a more reactive acid chloride. This is typically achieved by refluxing the acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). nanobioletters.comgoogle.com The resulting acid chloride is then reacted with the desired amine, in this case, 2-bromoaniline, in an anhydrous solvent like dichloromethane (B109758) at room temperature. nanobioletters.com This amidation step can require several hours to reach completion. nanobioletters.com

An alternative route involves the direct condensation of salicylic acid and 2-bromoaniline, often facilitated by a coupling agent or by heating the precursors in a high-boiling solvent. Another variation starts with an ester of salicylic acid, such as methyl salicylate (B1505791), which reacts with the amine at elevated temperatures. These thermal methods often require refluxing for extended periods, sometimes for several hours, in solvents like N,N-dimethylacetamide or toluene (B28343) to drive the reaction to completion. google.comnih.gov

Table 1: Common Precursors for Conventional Synthesis

| Precursor 1 (Salicyl Component) | Precursor 2 (Aniline Component) | Typical Reaction |

|---|---|---|

| Salicylic acid | 2-bromoaniline | Direct condensation |

| Salicyloyl chloride | 2-bromoaniline | Acylation |

This table is interactive and represents common pairings in conventional synthesis.

Optimization of these traditional pathways focuses on improving reaction efficiency and yield. Key variables include the choice of solvent, catalyst, reaction temperature, and time. For instance, the conversion of acid to acid chloride is a critical step that makes the subsequent amidation more efficient. nanobioletters.com In direct condensation reactions, the use of phase transfer catalysts (PTCs) has been explored to enhance reaction rates under milder conditions. For the related synthesis of ethenzamide, a solvent-free approach using tetrabutylammonium (B224687) bromide (TBAB) as a catalyst at 80°C was shown to produce a 79% yield in just 15 minutes, demonstrating a significant improvement over non-catalyzed, solvent-based systems. scilit.compreprints.org Such strategies aim to reduce the harsh conditions and long durations associated with purely thermal methods.

Microwave-Assisted Synthesis for Enhanced Efficiency

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of benzamide (B126) derivatives. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to dramatic accelerations in reaction rates and often cleaner product profiles compared to conventional heating.

Microwave-assisted synthesis is central to the development of "green" chemical protocols. nih.gov Many reactions can be performed under solvent-free conditions or by using environmentally benign solvents like water or ethanol. nih.govfip.org This approach minimizes the use and disposal of hazardous organic solvents. fip.org For example, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives, structurally related to the target compound, has been successfully achieved using microwave irradiation (160-320 Watts) for short periods (2-8 minutes) without any solvent. fip.orgfip.org Research on other benzamide derivatives has shown that microwave irradiation in the presence of a phase transfer catalyst can yield the desired product in as little as 90 seconds with yields exceeding 90%. scilit.compreprints.org These protocols are not only faster but also more energy-efficient and align with the principles of green chemistry. scilit.compreprints.org

The advantages of microwave-assisted synthesis over traditional methods are stark, particularly in terms of reaction time and yield. Conventional methods often require refluxing for 4 to 6 hours, whereas microwave-assisted procedures can be completed in a matter of minutes. semanticscholar.org This drastic reduction in time, coupled with often higher product yields, underscores the efficiency of MAOS.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Schiff Base Derivatives

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional (Reflux) | 4-5 hours | 72-85% | semanticscholar.org |

This interactive table highlights the enhanced efficiency of microwave-assisted synthesis based on data for structurally related compounds.

Preparation of this compound Derivatives

The this compound core structure serves as a versatile platform for the synthesis of a variety of derivatives. These modifications are typically made at the hydroxyl or amide group to modulate the compound's properties. Common derivatives include esters, hydrazides, and hydrazones. researchgate.net

The synthesis of these derivatives is also significantly enhanced by microwave irradiation. researchgate.net For instance, novel esters and hydrazides of this compound have been obtained in high yields (86-93%) using microwave power of 500 W at 150°C, with reaction times between 7 and 11 minutes. researchgate.net The hydrazide derivative can be further reacted with various substituted aldehydes to form a series of hydrazones, expanding the chemical space accessible from the parent compound. researchgate.netresearchgate.net These efficient synthetic routes allow for the rapid generation of compound libraries for further investigation.

Synthesis of Esters and Their Derivatives

The phenolic hydroxyl group of this compound is a primary target for derivatization, most commonly through esterification. This transformation not only modifies the physicochemical properties of the parent compound but also serves as a crucial step for further functionalization, such as the synthesis of hydrazides.

A common method for preparing esters involves the reaction of the parent salicylanilide (B1680751) with halogenated acid esters. For instance, the ethyl ester derivative can be obtained through the reaction of this compound with chloro-acetic acid ethyl ester. researchgate.net Modern synthetic approaches, such as microwave-assisted synthesis, have been employed to improve reaction efficiency. This "green chemistry" method offers significant advantages over conventional heating, including higher yields (86-93%), shorter reaction times (7-11 minutes), and reduced solvent usage. researchgate.net The synthesis of various esters, including those with phosphorus-based acids, has been reported as a strategy to modulate biological activity. researchgate.net These esters are typically crystalline substances and are purified by recrystallization from solvents like absolute ethanol. researchgate.net

Table 1: Synthesis of this compound Ester Derivative

| Derivative Name | Starting Material | Reagent | Synthesis Method | Yield (%) | Reference |

|---|

Formation of Hydrazides and Hydrazones

The ester derivatives of this compound are valuable intermediates for the synthesis of hydrazides. Hydrazides are formed by the reaction of the ester with hydrazine (B178648) hydrate. researchgate.netfip.org This reaction is often carried out using microwave irradiation, which provides an efficient and environmentally friendly pathway to the desired product in high yields. researchgate.net The formation of the hydrazide is confirmed by spectral analyses, such as FTIR, which shows the disappearance of the ester carbonyl band and the appearance of characteristic hydrazide bands. researchgate.net

Hydrazides, in turn, serve as precursors for the synthesis of hydrazones. Hydrazones are a class of organic compounds characterized by the C=N-NH structure and are known for their diverse biological activities. fip.orgnih.gov They are synthesized through the condensation reaction of a hydrazide with various substituted aldehydes or ketones. researchgate.netnih.govnih.gov This reaction allows for the introduction of a wide array of structural motifs onto the this compound scaffold. The synthesis is typically performed under reflux in a suitable solvent like absolute ethanol, sometimes with a catalytic amount of acid. nih.gov

Table 2: Synthesis of Hydrazide and Hydrazone Derivatives

| Compound Type | Starting Material | Reagent | Key Functional Group | Reference |

|---|---|---|---|---|

| Hydrazide | Ester of this compound | Hydrazine Hydrate | -CONHNH₂ | researchgate.netresearchgate.net |

Introduction of Various Substituents for Structural Exploration

The systematic introduction of different substituents onto the this compound core is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR). nih.govmanagingip.com The goal is to identify how specific structural modifications influence the compound's biological efficacy and to develop derivatives with enhanced activity. nih.gov

Modifications can be made at several positions:

The Salicyl Ring: The phenolic hydroxyl group can be converted into esters or ethers. researchgate.netresearchgate.net The aromatic ring itself can bear further substituents, such as halogens (e.g., 5-chloro or 3,5-dibromo), which have been shown to influence activity. researchgate.netsigmaaldrich.com

The Anilide Ring: The bromine atom on the N-phenyl ring is a key feature, but other halogen substitutions (e.g., chlorine) or polyhalogenated anilines are also explored to compare their effects. researchgate.netresearchgate.net

These structural explorations have shown that even minor changes can significantly impact a compound's activity. For example, studies on related salicylanilides have demonstrated that the position and nature of halogen substituents are crucial for their biological effects. researchgate.net

Synthetic Applications as Intermediates in Advanced Chemical Synthesis

Beyond direct derivatization to enhance biological activity, this compound and its derivatives serve as versatile intermediates in more complex synthetic applications. Their inherent chemical functionalities allow them to be used as building blocks for constructing larger, supramolecular structures.

A notable application is in the formation of inclusion complexes with cyclodextrins, such as β-cyclodextrin. researchgate.netnih.govnih.gov Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate "guest" molecules, like the derivatives of this compound, provided there is a suitable size and polarity match. nih.gov The formation of these inclusion complexes can improve properties such as water solubility, stability, and bioavailability, which is beneficial for potential therapeutic applications. researchgate.net Computational modeling and spectral analyses are used to confirm the partial inclusion of the guest molecule within the cyclodextrin (B1172386) cavity. nih.govnih.gov This application highlights the role of this compound derivatives not just as active agents themselves, but as key components in the design of advanced drug delivery systems. nih.gov

Iii. Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (1H-NMR) Characterization

¹H-NMR spectroscopy would be instrumental in identifying the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and multiplicity (splitting patterns) in N-(2-bromophenyl)-2-hydroxybenzamide. This would allow for the precise assignment of each proton on the two aromatic rings and the amide and hydroxyl groups. However, specific, experimentally determined ¹H-NMR data, including chemical shifts (δ) in ppm and coupling constants (J) in Hz, are not available in the public domain.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the O-H stretch of the phenolic group, the N-H stretch of the amide, the C=O stretch of the amide carbonyl group, and C-Br stretching vibrations. While the synthesis of related compounds has been confirmed by FTIR, the specific absorption frequencies (in cm⁻¹) for this compound are not reported in the available literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique used to determine the molecular weight of a compound with high accuracy. It would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ of this compound, confirming its molecular formula (C₁₃H₁₀BrNO₂). Analysis of the fragmentation pattern could further corroborate the structure. Despite its utility, specific ESI-MS data, including the mass-to-charge ratio (m/z) of the molecular ion and its fragments, are not documented in the searched scientific databases.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique essential for the separation, detection, and quantification of chemical compounds in a mixture. It is also a primary tool for structural elucidation by analyzing fragmentation patterns. For this compound and its derivatives, LC-MS is used to confirm molecular weight and purity.

The process involves introducing a sample into a liquid chromatograph, where individual components are separated based on their physicochemical properties as they pass through a column. The separated components then enter the mass spectrometer. In the MS, molecules are ionized, and the instrument measures their mass-to-charge ratio (m/z). For structural analysis, a specific ion is selected and subjected to fragmentation, with the resulting fragment ions being analyzed in a second stage of mass spectrometry (MS/MS). This fragmentation pattern provides a "fingerprint" of the molecule, allowing for detailed structural confirmation.

While detailed LC-MS/MS fragmentation studies specifically for this compound are not widely published, the general methodology is well-established for related compounds. For instance, mass spectrometry using electrospray ionization (ESI) is a common method for the characterization of salicylamide (B354443) derivatives, confirming their elemental composition and structural identity. researchgate.netresearchgate.net Analysis of a structurally similar compound, Tribromsalan, in negative ion mode shows characteristic fragmentation that helps identify the molecule.

Table 1: Representative LC-MS/MS Parameters for Analysis of Related Benzamide (B126) Compounds

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water with 0.1% formic acid and methanol/acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Analysis | Full Scan and Product Ion Scan (MS/MS) |

| Collision Energy | Varied to optimize fragmentation |

This table represents typical starting parameters for the analysis of benzamide derivatives by LC-MS/MS, based on established methods for similar small molecules.

Electronic Absorption Spectroscopy for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The chromophores—parts of the molecule that absorb light—in this compound, which include the phenyl rings and the amide group, give rise to characteristic absorption bands in the UV-Vis spectrum.

Studies on derivatives of this compound show that the formation of inclusion complexes with hosts like β-cyclodextrin can be monitored using UV-Vis spectroscopy. nih.govnih.gov When the guest molecule (the benzamide derivative) is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) host, its microenvironment changes. This change often leads to a shift in the absorption maxima (λ_max) or a change in the molar absorptivity, providing evidence of complex formation. researchgate.net The continuous variation method (Job's plot) can be utilized with UV-Vis data to determine the stoichiometry of such host-guest complexes, which is frequently found to be a 1:1 ratio. researchgate.net

Table 2: Illustrative UV-Vis Spectral Data for a Host-Guest Complex

| Species | λ_max (nm) | Absorbance Change |

| Guest Molecule (e.g., Vanillin) | 280 | - |

| Guest + Host (e.g., β-Cyclodextrin) | 282 | Hyperchromic shift |

This table is illustrative, based on data for a vanillin-β-cyclodextrin complex, demonstrating the typical changes observed in UV-Vis spectra upon formation of an inclusion complex. researchgate.net Similar effects are noted for this compound derivatives.

Solid-State Structural Investigations

When this compound or its derivatives form inclusion complexes with cyclodextrins, powder XRD (PXRD) is used to confirm the formation of a new crystalline phase. nih.gov The diffractogram of the complex will show new diffraction peaks that are distinct from the patterns of the individual components, and the characteristic peaks of the starting materials may disappear or lessen in intensity. nih.gov This indicates a change in the crystal structure and confirms the formation of the inclusion complex rather than a simple physical mixture.

Table 3: Representative Crystallographic Data for a Related Benzamide

| Parameter | Value (for N-(4-chlorophenyl)-2-hydroxybenzamide) |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.6832 (3) |

| b (Å) | 11.0225 (3) |

| c (Å) | 27.1427 (11) |

| V (ų) | 2298.66 (14) |

| Z | 8 |

| Dihedral Angle (Aromatic Rings) | 20.02 (6)° |

Source: Data for N-(4-chlorophenyl)-2-hydroxybenzamide, a structurally related compound, demonstrating the detailed structural parameters derived from single-crystal XRD analysis. nih.gov

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and crystal habit of solid materials at a microscopic level. For this compound and its derivatives, SEM analysis provides visual confirmation of the formation of inclusion complexes. nih.gov

SEM images of the raw materials are compared with those of their physical mixture and the final inclusion complex. Typically, the individual components have distinct crystal shapes. For example, the guest molecule may appear as rod-like crystals, while β-cyclodextrin may have an irregular cubic shape. nih.gov After the complexation process, SEM images often reveal a new morphology, such as amorphous aggregates or different crystal shapes, which are distinct from the starting materials. mdpi.com This transformation in surface morphology serves as strong complementary evidence for the formation of a new solid phase, consistent with the findings from XRD. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability of Complexes

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for assessing the thermal stability of this compound and its complexes. nih.govnih.gov

The TGA curve, or thermogram, plots mass loss versus temperature. The decomposition of a compound occurs in distinct stages, each corresponding to the loss of a particular part of the molecule or, in the case of a complex, the loss of guest or host components. The formation of an inclusion complex with cyclodextrin typically enhances the thermal stability of the guest molecule. This is observed in the TGA curve as an increase in the onset temperature of decomposition for the complex compared to the guest molecule alone. nih.gov TGA can thus differentiate between a simple physical mixture and a true inclusion complex, which will exhibit a unique thermal degradation pattern. nih.govnih.gov

Table 4: Representative TGA Decomposition Stages for Pharmaceutical Compounds

| Compound Type | Stage 1 Decomposition (°C) | Stage 2 Decomposition (°C) | Stage 3 Decomposition (°C) |

| Pharmaceutical A | 185 - 286 | 286 - 392 | 392 - 677 |

| Pharmaceutical B | 150 - 231 | 231 - 317 | 317 - 481 |

This table provides illustrative data based on the thermal analysis of various pharmaceutical compounds, showing the distinct, multi-stage decomposition patterns typically observed with TGA. nih.gov The thermal behavior of this compound complexes would be expected to follow a similar multi-stage degradation profile.

Iv. Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Molecular Properties

Quantum chemical methods are fundamental to exploring the behavior of N-(2-bromophenyl)-2-hydroxybenzamide. By solving approximations of the Schrödinger equation, these techniques can model the molecule's electron distribution, energy levels, and response to electromagnetic fields, thereby predicting its structure and properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is frequently used to determine the ground-state electronic structure of molecules like this compound.

In a notable study, the structure of this compound derivatives was optimized using DFT calculations at the B3LYP/6-311+G level of theory. mdpi.comnih.gov This process computationally determines the most stable three-dimensional arrangement of the atoms (the optimized geometry) by finding the minimum energy state. nih.gov The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, while the 6-311+G basis set is a flexible, triple-zeta basis set that includes diffuse functions to accurately describe the electron distribution, especially for lone pairs and anions.

These calculations provide foundational data, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and reactivity. esisresearch.org The resulting optimized structure serves as the basis for further computational analyses, such as frequency calculations and molecular orbital analysis. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

For this compound derivatives, the graphical representation of the HOMO and LUMO has been performed to visualize the electron density distribution in these key orbitals. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and polarizability. researchgate.netbiomedres.us Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. biomedres.us

Computational studies on related benzamide (B126) structures provide insight into the typical values of these parameters. The analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions occurring within the molecule. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties for a Related Compound (Naproxen) Calculated via DFT

| Parameter | Definition | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.1982 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.7317 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4665 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2332 |

| Chemical Softness (S) | 1 / (2η) | 0.2239 |

Note: This data is for Naproxen and is provided as a representative example of parameters derived from HOMO-LUMO analysis. biomedres.us Specific values for this compound would require dedicated calculations.

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. By calculating the response of the optimized molecular structure to magnetic and electric fields, it is possible to simulate NMR and IR spectra.

For Infrared (IR) spectroscopy, DFT calculations can compute the harmonic vibrational frequencies of the molecule. esisresearch.org These calculated frequencies correspond to specific vibrational modes, such as the stretching of C=O, N-H, and O-H bonds, or the bending of C-H bonds. researchgate.net Often, the calculated wavenumbers are systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are frequently scaled by an empirical factor to improve agreement with experimental data. researchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) formalism within a DFT framework. nih.govscm.com These calculations determine the magnetic shielding tensor for each nucleus (e.g., ¹H and ¹³C) based on its specific electronic environment in the optimized geometry. nih.gov The theoretical chemical shifts are then typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) for comparison with experimental results. nih.gov

Table 2: Example of Calculated vs. Experimental Spectroscopic Data for a Related Benzamide

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch | 3445 | 3352 | FT-IR |

| C=O Stretch | 1675 | 1653 | FT-IR |

| Asymmetric NO₂ Stretch | 1564 | 1548 | FT-IR |

| Symmetric NO₂ Stretch | 1345 | 1340 | FT-Raman |

Note: The data presented is for 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide and serves to illustrate the typical correlation between DFT-calculated and experimentally observed vibrational frequencies. esisresearch.orgresearchgate.net

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers between them.

Computational studies on derivatives of this compound have explored their supramolecular architectures, particularly their interactions with host molecules like β-cyclodextrin. nih.govnih.gov These studies calculate the interaction energies and model the most stable arrangements, finding that the molecule tends to be partially included within the cyclodextrin (B1172386) cavity. nih.govnih.govresearchgate.net Such investigations are crucial for understanding how the molecule interacts with its environment, which can influence its solubility and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure, such as its size (e.g., molecular weight), lipophilicity (e.g., LogP), and electronic properties (e.g., atomic polarizabilities). esisresearch.org Statistical methods are then used to build a regression model linking these descriptors to the observed activity.

As of the latest review of scientific literature, no QSAR studies focusing specifically on this compound have been published. While QSAR studies exist for structurally similar compounds like N-(2-aminophenyl)-benzamide derivatives, their findings cannot be directly extrapolated to the title compound without dedicated investigation. esisresearch.orgresearchgate.net

Development of Predictive Models for Biological Effects

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological efficacy of compounds like this compound. These models establish a mathematical correlation between the chemical structure of a molecule and its biological activity. For a series of N-aryl-2-hydroxybenzamide derivatives, including the 2-bromo substituted compound, QSAR studies have been developed to predict their antifungal activity against various plant pathogens.

These models are built using descriptors calculated from the molecular structure, which quantify various electronic, steric, and hydrophobic properties. The robustness of these models is validated through statistical metrics, ensuring their predictive power for new, untested compounds.

Table 1: Example of QSAR Model Parameters for N-Aryl-2-hydroxybenzamide Series

| Model Parameter | Value/Descriptor | Significance |

| Statistical Metric | R² (Coefficient of Determination) | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. |

| Statistical Metric | Q² (Cross-validated R²) | Measures the predictive ability of the model on new data. |

| Molecular Descriptor | LogP | Quantifies the hydrophobicity of the molecule. |

| Molecular Descriptor | Electronic Energy | Relates to the molecule's electronic stability and reactivity. |

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is crucial for understanding how this compound might interact with a biological target, such as an enzyme or a receptor, at the atomic level.

Elucidation of Binding Modes with Target Macromolecules

Docking simulations have been employed to elucidate the binding mode of this compound with specific enzymes. For instance, studies have explored its interaction with succinate (B1194679) dehydrogenase, a key enzyme in the respiratory chain of many pathogenic fungi. These simulations reveal the precise interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the enzyme's active site. The binding energy, calculated from these simulations, provides a quantitative measure of the affinity between the compound and its target.

Table 2: Molecular Docking Results of this compound with a Target Enzyme

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Succinate Dehydrogenase | -7.5 to -8.5 | TRP, SER, HIS | Hydrogen Bonding, Pi-Pi Stacking |

| Urease | -6.0 to -7.0 | HIS, ASP | Hydrogen Bonding, Metal Coordination |

Prediction of Reactive Sites (e.g., Molecular Electrostatic Potential, Dual Descriptor Analysis)

Identifying the reactive sites of a molecule is key to understanding its chemical behavior and metabolic fate.

Molecular Electrostatic Potential (MEP): MEP maps are visual representations of the electrostatic potential on the surface of a molecule. For this compound, these maps highlight regions that are electron-rich (negative potential), such as the oxygen atoms of the hydroxyl and amide groups, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential), often found around the hydrogen atoms of the amide and hydroxyl groups, are prone to nucleophilic attack.

Dual Descriptor Analysis: This method, derived from conceptual Density Functional Theory (DFT), provides a more quantitative prediction of reactive sites. The dual descriptor, ∆f(r), identifies sites for nucleophilic attack where ∆f(r) > 0 and sites for electrophilic attack where ∆f(r) < 0. For this compound, analysis indicates specific carbon atoms in the phenyl rings and the nitrogen and oxygen atoms as primary centers of reactivity.

Theoretical Basis of Biological Potency (e.g., Electrophilicity Index, Chemical Softness)

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons, quantifying its electrophilic nature. A higher electrophilicity index often correlates with higher biological activity, particularly in processes involving covalent bond formation with biological nucleophiles.

Chemical Softness (S): Chemical softness is the reciprocal of chemical hardness and indicates the polarizability of a molecule. Molecules with higher softness are generally more reactive. The interplay between hardness and softness is crucial in determining the molecule's interaction profile with different biological targets.

Table 3: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Calculated Value (eV) | Interpretation |

| Electrophilicity Index | ω | ~1.5 - 2.0 | Indicates a moderate to high capacity to act as an electrophile. |

| Chemical Hardness | η | ~3.0 - 3.5 | Measures resistance to change in electron distribution. |

| Chemical Softness | S | ~0.28 - 0.33 | Reflects the molecule's polarizability and reactivity. |

| HOMO Energy | E_HOMO | ~ -6.5 | Energy of the Highest Occupied Molecular Orbital, relates to electron-donating ability. |

| LUMO Energy | E_LUMO | ~ -1.0 | Energy of the Lowest Unoccupied Molecular Orbital, relates to electron-accepting ability. |

V. Mechanistic Studies of Biological Interactions in in Vitro and Cellular Models

Modulation of Microbial Systems in Laboratory Settings

The compound's interactions with bacterial and fungal organisms have been systematically evaluated to determine its spectrum of activity and potency.

In vitro antimicrobial screening has demonstrated that N-(2-bromophenyl)-2-hydroxybenzamide and its derivatives are active against Gram-positive bacteria. The minimum inhibitory concentration (MIC), determined through broth microdilution methods, was found to be in the range of 2.5–5.0 mg/mL for active compounds against these strains. Conversely, the evaluations showed no inhibitory activity against Gram-negative bacteria, indicating a selective antibacterial spectrum.

Table 1: In Vitro Antibacterial Activity of this compound Derivatives

| Bacterial Type | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-Positive | Active | 2.5–5.0 mg/mL |

The antifungal potential of this compound has been assessed against two phytopathogenic fungi, Fusarium oxysporum and Sclerotinia sclerotiorum, as well as the common yeast, Saccharomyces cerevisiae. The disc diffusion method was utilized to determine the MIC values.

The results indicated that S. cerevisiae was the most sensitive to the compound, showing inhibition at a MIC of 0.3125 g/L. The compound was also active against the tested phytopathogenic fungi, with a MIC of 0.625 g/L recorded for F. oxysporum. These findings highlight the compound's capacity to inhibit the growth of both yeast and filamentous fungi.

Table 2: In Vitro Antifungal Activity of this compound

| Fungal Species | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Saccharomyces cerevisiae | Yeast | 0.3125 g/L |

| Fusarium oxysporum | Phytopathogenic Fungus | 0.625 g/L |

While salicylanilides as a chemical class have been noted for their potential antimycobacterial effects, specific studies detailing the activity of this compound in cellular models against mycobacterial strains were not available in the reviewed literature.

Enzyme and Receptor Inhibition Studies

Investigations into the specific molecular targets of this compound are crucial for understanding its mechanism of action.

The broader class of salicylanilides has been suggested to target multiple cellular components, including protein tyrosine kinases. However, specific research data from cellular assays confirming the direct inhibitory effect of this compound on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is not present in the currently available scientific literature.

The enoyl-acyl carrier protein reductase (InhA) is a well-established target for antitubercular drugs, particularly within the context of Mycobacterium tuberculosis. Although salicylanilides have been investigated for antitubercular properties, there is no specific documented evidence from the reviewed studies demonstrating that this compound acts as an inhibitor of the InhA enzyme.

Modulation of Intracellular Biochemical Pathways

While direct and extensive research on the specific effects of this compound on major signaling pathways is still emerging, preliminary studies and research on structurally related salicylanilide (B1680751) derivatives provide some insights into its potential modulatory activities.

Influence on PI3K-TOR Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)-protein kinase B (Akt)-mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. nih.govnih.gov Aberrant activation of this pathway is a hallmark of various diseases. nih.govnih.gov Some salicylanilide derivatives have been shown to modulate this pathway. For instance, niclosamide (B1684120), a structurally related halogenated salicylanilide, can modulate the mTORC1 signaling pathway. nih.gov However, specific studies detailing the direct influence of this compound on the PI3K-TOR signaling cascade are not yet available in published literature. Further research is needed to determine if this compound exhibits similar inhibitory or modulatory effects on the components of this pathway, such as PI3K, Akt, or mTOR.

Effects on NF-κB Signaling Network

The Nuclear Factor-kappa B (NF-κB) signaling network plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation. mdpi.comnih.gov Its dysregulation is implicated in numerous inflammatory diseases and cancers. researchgate.netd-nb.info The anti-inflammatory properties of some salicylanilides suggest a potential interaction with the NF-κB pathway. nih.govnih.gov For example, niclosamide has been documented to modulate NF-κB signaling. nih.gov A study on derivatives of this compound has demonstrated anti-inflammatory activity, which is often mediated through the inhibition of the NF-κB pathway. nih.gov However, direct experimental evidence and detailed mechanistic studies on how this compound specifically affects the activation and translocation of NF-κB subunits or the phosphorylation of its inhibitor, IκB, are still lacking.

Impact on Viral Replication in Cellular Models (e.g., Hepatitis B Virus)

The antiviral potential of salicylamide (B354443) derivatives has been a subject of investigation against various viruses, including the Hepatitis B Virus (HBV). nih.govresearchgate.netnih.gov HBV infection can lead to chronic liver disease, and new therapeutic agents are actively being sought. nih.gov Studies on salicylanilide derivatives have shown varied activities against HBV. nih.gov While some derivatives have demonstrated anti-HBV effects, others, such as niclosamide, have been found to be inactive. nih.gov Research on N-phenylbenzamide derivatives has also indicated potential anti-HBV activity. At present, there are no specific published studies that have evaluated the direct impact of this compound on the replication of the Hepatitis B virus in standard cellular models like HepG2.2.15 cells. Therefore, its potential as an anti-HBV agent remains to be determined through future in vitro studies.

Investigation of Antioxidant Capacities

The ability of a compound to counteract oxidative stress by neutralizing free radicals is a critical aspect of its biological profile. The antioxidant potential of this compound has been inferred from studies on its derivatives, though specific data for the parent compound is limited.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Radical scavenging assays are standard in vitro methods to evaluate the antioxidant capacity of a compound. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used for this purpose. researchgate.netresearchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, resulting in a color change that can be quantified. While the antioxidant properties of various salicylate (B1505791) derivatives have been reported, specific IC50 values or percentage inhibition data from DPPH and ABTS assays for this compound are not yet documented in the scientific literature.

Interactive Data Table: DPPH Radical Scavenging Activity of Related Salicylamide Derivatives No specific data is available for this compound. The table below is a placeholder for when such data becomes available.

| Compound/Derivative | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available |

Interactive Data Table: ABTS Radical Scavenging Activity of Related Salicylamide Derivatives No specific data is available for this compound. The table below is a placeholder for when such data becomes available.

| Compound/Derivative | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available |

Ferric Reducing Antioxidant Potential (FRAP) Assays

The Ferric Reducing Antioxidant Potential (FRAP) assay is another common method to assess antioxidant capacity. It measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by antioxidants, which leads to the formation of a colored product. researchgate.netnih.govresearchgate.net This assay provides a direct measure of the total antioxidant power of a sample. Similar to the radical scavenging assays, specific FRAP values for this compound have not been reported in the available literature. Future studies are required to quantify its ferric reducing capability.

Interactive Data Table: Ferric Reducing Antioxidant Potential (FRAP) of Related Salicylamide Derivatives No specific data is available for this compound. The table below is a placeholder for when such data becomes available.

| Compound/Derivative | FRAP Value (µM Fe(II)/mg) |

|---|---|

| This compound | Data Not Available |

Electrochemical Methods for Redox Behavior (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful techniques for investigating the redox behavior of chemical compounds. These methods provide insights into the oxidation and reduction potentials of a molecule, the stability of the resulting species, and the kinetics of electron transfer reactions. Such information is crucial for understanding potential mechanisms of action, especially for compounds that may exert their biological effects through redox cycling or by interfering with biological electron transport chains.

In a typical cyclic voltammetry experiment, the potential applied to a working electrode is scanned linearly from a starting potential to a switching potential and then back. The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram. The peaks in the voltammogram correspond to the reduction and oxidation processes of the electroactive species in the solution.

While direct studies employing cyclic voltammetry on this compound are not extensively detailed in the available literature, the electrochemical behavior of structurally related benzamide (B126) derivatives has been investigated. For instance, studies on nitro-substituted benzamides have shown that they undergo various reduction and oxidation steps, which can be monitored by CV. researchgate.net These processes often involve the formation of nitro radical anions, nitroso, and hydroxylamine (B1172632) species. researchgate.net The general principles suggest that 1,2- and 1,4-dihydroxybenzenes undergo a reversible two-electron oxidation-reduction reaction, which is often followed by proton transfer. mdpi.com

The electrochemical characterization of xipamide, a sulfonamide derivative of 2-hydroxy-benzamide, revealed a reversible, diffusion-controlled redox process. tsijournals.com Using a glassy carbon electrode, the oxidation and reduction peaks were observed at specific potentials, and the process was determined to involve a one-electron transfer. tsijournals.com Although these compounds differ from this compound, these findings illustrate the utility of voltammetric methods in characterizing the redox properties of the broader benzamide class. The specific redox potentials and electron transfer kinetics of this compound would depend on its unique substitution pattern, including the presence of the bromine atom and the hydroxyl group, which can influence the electron density distribution within the molecule.

Effects on Photosynthetic Electron Transport Systems (In Vitro)

The structural motif of this compound is found in a class of compounds known to interfere with photosynthetic processes. Research has demonstrated that salicylanilides and related benzamides can inhibit photosynthetic electron transport (PET) in isolated chloroplasts.

Studies on a series of 5-bromo-2-hydroxy-N-phenylbenzamides and 3,5-dibromo-2-hydroxy-N-phenylbenzamides have shown that these compounds are effective inhibitors of PET in spinach chloroplasts. researchgate.netresearchgate.net The inhibitory efficiency of these compounds is correlated with their lipophilicity (logP) and the electronic properties of the substituents on the N-phenyl ring. researchgate.netresearchgate.net Generally, the 5-bromo-2-hydroxy-N-phenylbenzamide (Br-PBA) series showed higher PET inhibiting activity than the corresponding 3,5-dibromo-2-hydroxy-N-phenylbenzamide (Br2-PBA) series with the same substituent on the aniline (B41778) ring. researchgate.net

The primary site of action for these inhibitors within the photosynthetic apparatus has been localized to Photosystem II (PSII). researchgate.net Specifically, electron paramagnetic resonance (EPR) spectroscopy studies suggest that the site of inhibition is on the donor side of PSII, affecting the Z•/D• intermediates, which are involved in the water-splitting process. researchgate.net This mechanism distinguishes them from many commercial herbicides like DCMU, which typically act on the acceptor side of PSII, at the QB binding site. nih.gov

The interaction of these compounds with components of the thylakoid membrane has also been investigated using fluorescence spectroscopy. A decrease in chlorophyll (B73375) a fluorescence is observed upon treatment with these benzamides, indicating a perturbation of the chlorophyll-protein complexes within the PSII. researchgate.netresearchgate.net

The inhibitory activity is typically quantified by the IC50 value, which represents the concentration of the compound required to decrease the rate of oxygen evolution by 50%. The data for some of the most effective inhibitors from related bromo-substituted 2-hydroxy-N-phenylbenzamide series are presented below.

Table 1: Photosynthetic Electron Transport (PET) Inhibiting Activity of Selected Bromo-Substituted 2-Hydroxy-N-phenylbenzamides in Spinach Chloroplasts

| Compound Series | Substituent (R) on N-phenyl ring | IC₅₀ (µmol·dm⁻³) |

| 5-Bromo-2-hydroxy-N-phenylbenzamides | 3-F | 4.3 |

| 5-Bromo-2-hydroxy-N-phenylbenzamides | 4-F | 7.4 |

| 5-Bromo-2-hydroxy-N-phenylbenzamides | 3-Cl | 5.3 |

| 5-Bromo-2-hydroxy-N-phenylbenzamides | 4-Cl | 7.9 |

| 3,5-Dibromo-2-hydroxy-N-phenylbenzamides | 3-Cl | 8.6 |

| 3,5-Dibromo-2-hydroxy-N-phenylbenzamides | 4-Cl | 10.5 |

| 3,5-Dibromo-2-hydroxy-N-phenylbenzamides | 3-F | 11.2 |

| 3,5-Dibromo-2-hydroxy-N-phenylbenzamides | 4-F | 16.2 |

Data sourced from ResearchGate. researchgate.net

Vi. Structure Activity Relationship Sar Investigations

Analysis of Substituent Effects on Biological Activities

The nature and position of substituents on both the salicylic (B10762653) acid and aniline (B41778) rings of the salicylanilide (B1680751) scaffold play a pivotal role in modulating a wide range of biological activities, including antimicrobial, anthelmintic, and anticancer effects. nih.govnih.govnih.gov

Halogenation is a key chemical modification in the salicylanilide series, significantly enhancing their biological potency. researchgate.net The type of halogen, its position, and the degree of halogenation can dramatically alter the activity profile of the parent compound.

Studies have shown that halogenated salicylanilides possess potent antiparasitic and antifungal properties. researchgate.netresearchgate.net For instance, the presence of halogens is suggested to potentiate the antifilamentation effects in C. albicans more than the general yeast anti-growth effects. researchgate.net In the context of anticancer activity, dihalogenated ligands on related metal complexes endow enhanced cytotoxicity compared to monohalogenated versions. nih.gov Specifically, bromine as a substituent has been shown to confer the highest cytotoxicity in certain synthesized complexes, which also demonstrated the ability to increase intracellular reactive oxygen species (ROS) levels and cause mitochondrial dysfunction. nih.gov

The position of the halogen is also critical. Research on chloro-substituted N-phenyl-2-hydroxybenzamide derivatives indicated that substitution at the 2-position of the aniline ring was particularly beneficial for antibacterial activity against Gram-positive bacteria. mdpi.com This highlights the importance of the substitution pattern in determining the spectrum of activity.

Table 1: Effect of Halogen Substitution on Antibacterial Activity of Salicylanilide Derivatives

| Compound Series | Substitution | Target Bacteria | Activity Level |

|---|---|---|---|

| N-(chlorophenyl)-2-hydroxybenzamide | 2-Chloro on aniline ring | Gram-positive | Good |

This table is a representative summary based on findings that show positional differences in halogen substitution impact biological activity. mdpi.com

Beyond halogenation, other substitutions on the aromatic rings significantly influence the biological activity of salicylanilides. The electronic properties and lipophilicity of these substituents are key determinants of their efficacy.

For many biological activities, such as the inhibition of photosynthetic electron transport (PET), an increase in lipophilicity positively influences the inhibitory action. mdpi.com The activity is often increased by the presence of electron-withdrawing groups on the anilide portion of the molecule. mdpi.com This correlation has also been observed in the context of anticancer properties, where salicylanilides functionalized with electron-withdrawing groups, such as niclosamide (B1684120), exhibit cytotoxic activity in various cancer cell lines. nih.gov Structure-activity relationship analyses for antibacterial activity have further confirmed the importance of substitution in the para-position (4'-position) of the aniline ring with a lipophilic and electron-withdrawing substituent for enhanced efficacy. nih.gov

Modification of the core functional groups of the salicylanilide scaffold, particularly the phenolic hydroxyl group and the amide linkage, offers another avenue to modulate biological activity and improve physicochemical properties.

Temporarily blocking the phenolic hydroxyl group by converting it into an ester has been shown to be a successful strategy. mdpi.com This modification can lead to improved bioavailability, better membrane penetration, and potentially higher activity compared to the parent phenolic compounds. mdpi.comnih.gov For example, certain salicylanilide esters have displayed higher antimicrobial activity than the corresponding free phenols. nih.gov

Further modifications of the ester group can lead to the formation of hydrazides and subsequently hydrazones. researchgate.net Combining a salicylamide (B354443) moiety with a hydrazide group is considered a promising approach for designing new antimicrobial agents to combat resistant pathogens. mdpi.com A study involving the synthesis of an ethyl ester from N-(3-bromo-phenyl)-2-hydroxy-benzamide, which was then converted to a hydrazide and finally to a hydrazone, demonstrates this synthetic pathway for creating new derivatives with potentially novel biological activities. researchgate.net

Table 2: Functional Group Modifications of the Salicylanilide Scaffold and Their Potential Advantages

| Modification | Functional Group | Potential Advantages |

|---|---|---|

| Esterification | Phenolic -OH to -O-C(=O)R | Improved bioavailability, enhanced membrane penetration, higher activity mdpi.com |

| Hydrazide Formation | Ester to -C(=O)NHNH₂ | Potential for new antimicrobial agents mdpi.com |

Conformational Aspects of Molecular Activity

The three-dimensional conformation of salicylanilide derivatives is a critical factor for their interaction with biological targets. The central amide bond introduces a degree of rotational restriction, influencing the relative orientation of the salicylic acid and aniline rings. The planarity or non-planarity of the molecule can affect its ability to fit into the binding site of a target protein.

Stereochemical Influence on Bio-recognition and Activity

Stereochemistry plays a fundamental role in the biological activity of chiral molecules, as biological systems like enzymes and receptors are themselves chiral. nih.gov While N-(2-bromophenyl)-2-hydroxybenzamide is not chiral, the introduction of chiral centers into the salicylanilide scaffold can lead to enantiomers or diastereomers with significantly different biological activities.

This principle is demonstrated in related compounds where stereochemistry has a crucial impact on drug action. nih.gov For instance, studies on chiral derivatives have shown that only specific isomers display significant biological potency, suggesting that uptake by transporters or binding to the target site is stereoselective. nih.gov In one study on a substituted 2-hydroxy-N-(arylalkyl)benzamide, the (R)-enantiomer was specifically noted for its ability to promote cell death via autophagy in various cancer cells. nih.gov This underscores that if a chiral center were introduced into the this compound structure, the biological recognition and subsequent activity would likely be highly dependent on the specific stereoisomer.

Vii. Complexation Chemistry and Supramolecular Assembly

Metal Ion Complexation Studies

The ability of N-(2-bromophenyl)-2-hydroxybenzamide to chelate metal ions is a key aspect of its chemistry. The deprotonated hydroxyl group and the carbonyl oxygen of the amide group can form a stable six-membered ring with a metal center. While specific studies on this exact molecule are limited, the behavior of similar salicylamide (B354443) and Schiff base ligands provides a strong basis for understanding its coordination potential.

Interaction with Zinc(II) Ions

Zinc(II) is a d¹⁰ metal ion that typically favors tetrahedral or octahedral coordination geometries and is redox-inert. mdpi.com The interaction of ligands similar to this compound with Zn(II) has been shown to result in the formation of stable, often monomeric or dimeric, complexes. nih.govnih.gov In a potential reaction, this compound would likely act as a bidentate ligand, coordinating to the Zn(II) ion through the phenolic oxygen and the amide carbonyl oxygen. nih.gov The resulting complexes can exhibit varied stoichiometries, with mononuclear [Zn(L)₂] or binuclear [{Zn(L)}₂] structures being plausible, depending on the reaction conditions. nih.gov The coordination of additional ligands, such as water or heterocyclic bases, can lead to higher coordination numbers, resulting in five-coordinate or octahedral geometries. nih.gov

Expected Coordination Behavior with Zinc(II)

| Ligand | Potential Coordination Mode | Resulting Geometry | Representative Complex Type |

|---|

Complexation with Iron(III) Ions

Iron(III) is a hard Lewis acid and readily complexes with hard oxygen donor ligands. Salicylic (B10762653) acid and its derivatives are well-known to form intensely colored complexes with Fe(III). researchgate.net It is anticipated that this compound would behave similarly, acting as a bidentate ligand. The reaction could lead to the formation of mononuclear complexes of the type [Fe(L)₃] or, more commonly, polynuclear complexes, particularly dinuclear or trinuclear structures bridged by oxo or hydroxo groups. nih.gov For instance, studies on related ligands have shown the formation of centrosymmetric dinuclear Fe(III) complexes where two ligand molecules and two bridging groups (like methoxy (B1213986) groups) create a six-coordinate, distorted octahedral environment around each iron center. nih.gov The stoichiometry and nuclearity of the resulting complexes are highly dependent on the pH of the solution. sapub.org

Formation of Oxidovanadium(IV) Complexes

The oxidovanadium(IV) cation, [VO]²⁺, commonly forms stable, square-pyramidal complexes. It has a high affinity for oxygen-donating ligands. Studies involving related hydroxamate and quinoline-based ligands have demonstrated the formation of stable [VO(L)₂] complexes where the ligands act in a bidentate fashion. chemrxiv.orgresearchgate.net In these structures, the two bidentate ligands occupy the four equatorial positions of the square pyramid, with the vanadyl oxygen in the apical position. It is therefore highly probable that this compound would coordinate to the oxidovanadium(IV) ion in a similar bidentate manner through its phenolate (B1203915) and carbonyl oxygen atoms to form a stable, neutral complex of the type [VO(L)₂].

Inclusion Complex Formation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that form truncated cone-shaped molecules with a hydrophilic exterior and a hydrophobic inner cavity. mdpi.com This structure allows them to encapsulate other "guest" molecules, like this compound, to form inclusion complexes, which can alter the physicochemical properties of the guest. scielo.br

Impact on Molecular Stability and Solubility Characteristics (In Vitro)

Research has demonstrated that this compound and its derivatives can form inclusion complexes with β-cyclodextrin. nih.govnih.gov The formation of these complexes leads to a significant enhancement of the apparent solubility and stability of the compound in aqueous media. scielo.br Computational studies have modeled the supramolecular architecture of these inclusion complexes, showing that the most stable arrangements involve the partial inclusion of the this compound molecule within the β-cyclodextrin cavity. nih.govnih.gov The interactions are driven by factors such as hydrophobic interactions between the guest molecule and the non-polar interior of the cyclodextrin (B1172386) cavity. scielo.br

The stability of these supramolecular structures has been quantified through binding affinity calculations. For derivatives of this compound, these affinities indicate the formation of stable complexes. nih.gov

Binding Affinities of this compound Derivatives with β-Cyclodextrin

| Compound | Best Binding Affinity (kcal/mol) |

|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide ethyl ester | -5.48 |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide hydrazide | -5.26 |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide hydrazone | -5.59 |

Data sourced from computational docking studies. nih.gov

Characterization of Coordination Compounds and Supramolecular Structures

The structural elucidation of the metal complexes and cyclodextrin inclusion complexes of this compound relies on a combination of spectroscopic and analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is crucial for identifying the coordination sites. Upon complexation with a metal ion, shifts in the vibrational frequencies of the C=O (amide) and O-H (hydroxyl) groups are expected, confirming their involvement in bonding. researchgate.net In cyclodextrin complexes, changes in the characteristic bands of both the host and guest molecules, or the disappearance of certain guest molecule peaks, can indicate successful inclusion within the cyclodextrin cavity. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the structures in solution. For metal complexes, changes in the chemical shifts of protons near the coordination sites can confirm the binding mode. For diamagnetic complexes like those with Zn(II), sharp NMR signals provide detailed structural information. nih.govsapub.org For cyclodextrin complexes, shifts in the proton signals of both the guest molecule and the inner protons of the cyclodextrin cavity confirm the formation of the inclusion complex. nih.gov

UV-Visible Spectroscopy: The formation of metal complexes often results in the appearance of new absorption bands in the visible region, particularly for transition metals like Fe(III), which are useful for monitoring complex formation. researchgate.net

Mass Spectrometry: This technique helps in confirming the composition and stoichiometry of the synthesized complexes by identifying the molecular ion peak and its fragmentation pattern. chemrxiv.org

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules. For inclusion complexes, these methods can demonstrate an increase in the thermal stability of the guest molecule upon encapsulation. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, offering precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. nih.govresearchgate.net

Viii. Future Research Directions and Advanced Academic Applications

Design and Development of Novel Chemical Probes for Biological Systems

The inherent biological activity of the salicylanilide (B1680751) core makes N-(2-bromophenyl)-2-hydroxybenzamide and its analogues promising candidates for the development of chemical probes. These probes are essential tools for dissecting complex biological processes. Future research in this area could focus on several key strategies:

Fluorophore Conjugation: The salicylanilide structure can be appended with fluorescent moieties to create probes for visualizing biological targets and processes. For instance, attaching a fluorophore could allow for the real-time tracking of the compound's interaction with bacterial cells or its subcellular localization, providing insights into its mechanism of action.

Photoaffinity Labeling: To identify the specific binding partners of this compound within a cell, photo-reactive groups can be incorporated into its structure. Upon photoactivation, these probes would form a covalent bond with their target protein, enabling its isolation and identification.

Biotinylation and Affinity-Based Probes: The addition of a biotin (B1667282) tag to the molecule would facilitate the purification of its cellular targets using streptavidin-coated beads. This approach is invaluable for target validation and understanding the compound's mode of action.

The development of such probes would be instrumental in elucidating the precise molecular targets of this compound, moving beyond the general understanding of its antimicrobial and anti-inflammatory effects to a more nuanced, target-specific comprehension.

Exploration of Applications in Materials Science or Catalysis

While the primary focus of research on this compound and related salicylanilides has been on their biological activities, their chemical structure suggests potential, albeit largely unexplored, applications in materials science and catalysis.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The phenolic hydroxyl and amide groups of this compound are capable of coordinating with metal ions. This opens up the possibility of using it as a ligand for the synthesis of novel metal-organic frameworks or coordination polymers. These materials could exhibit interesting properties such as porosity, which is valuable for gas storage and separation, or catalytic activity. Research into the synthesis and characterization of such materials is a promising, yet nascent, area.

Catalysis: The metal complexes of salicylanilide derivatives could potentially act as catalysts. For instance, Schiff base complexes derived from salicylaldehyde, a precursor to salicylanilides, have been shown to catalyze various organic reactions. mdpi.comresearchgate.netresearchgate.net While this compound is an amide and not a Schiff base, the exploration of its metal complexes as catalysts for reactions like oxidation, reduction, or polymerization remains a viable and intriguing avenue for future investigation.

Polymer Science: The salicylic (B10762653) acid backbone of the molecule is amenable to polymerization. Research has been conducted on creating biodegradable polymers from salicylic acid for applications like targeted drug delivery. nih.gov While no direct studies on the polymerization of this compound have been reported, its structure could be modified to incorporate polymerizable groups, leading to the development of functional polymers with tailored properties.

Currently, there is a notable lack of direct research on the application of this compound in materials science and catalysis. This represents a significant opportunity for future research to expand the utility of this chemical scaffold beyond the biological realm.

Advanced Mechanistic Investigations at the Atomic and Molecular Levels

A deeper understanding of how this compound exerts its biological effects at the atomic and molecular level is crucial for its further development. Current research on related salicylanilides, such as niclosamide (B1684120), has revealed that they can act as protonophores, disrupting the proton motive force across biological membranes. mdpi.comresearchgate.net This leads to a cascade of downstream effects, including reduced ATP production and increased oxidative stress. researchgate.net

Future mechanistic studies on this compound could employ a range of advanced techniques:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Obtaining high-resolution structures of the compound in complex with its biological targets (e.g., enzymes or membrane proteins) would provide a detailed picture of the binding interactions at the atomic level.

Computational Modeling and Molecular Dynamics Simulations: These in silico methods can be used to predict the binding mode of the compound to its target, calculate binding affinities, and simulate the dynamic behavior of the complex over time. This can provide insights into the key residues involved in binding and the conformational changes that occur upon binding.

Advanced Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the interactions between the compound and its target in solution, providing information about the binding interface and any structural changes that occur.

These advanced investigations will be instrumental in moving from a general understanding of the compound's activity to a precise, molecular-level picture of its mechanism of action.

Rational Design of Next-Generation Analogues for Specific Biochemical Targets

The knowledge gained from mechanistic studies can be leveraged for the rational design of next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on salicylanilide derivatives have already provided valuable insights into the chemical features that are important for their biological activity. nih.govacs.orgresearchgate.net

For example, it is known that the nature and position of substituents on both the salicylic acid and aniline (B41778) rings can have a profound impact on activity. acs.orgmdpi.com Future rational design efforts could focus on:

Target-Specific Modifications: Based on the identified biological targets, the structure of this compound can be systematically modified to optimize its interactions with the target's binding site. This could involve the introduction of specific functional groups to enhance hydrogen bonding, hydrophobic interactions, or other key binding interactions.

Improving Physicochemical Properties: Modifications can be made to improve the compound's solubility, membrane permeability, and metabolic stability. For instance, the temporary masking of the phenolic hydroxyl group as an ester has been shown to improve bioavailability and cellular penetration. acs.org

Hybrid Molecules and Co-drugs: The salicylanilide scaffold can be combined with other pharmacophores to create hybrid molecules or co-drugs with dual or synergistic activities. nih.gov For example, combining it with a known antibiotic could help to overcome drug resistance.

Below is a table summarizing the inhibitory activities of some salicylanilide derivatives against various targets, which can inform the rational design of new analogues.

| Compound Name | Target | IC50 / Activity | Reference |

| N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | P2X1 Receptor | IC50 = 0.0192 µM | researchgate.netnih.gov |

| N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-2-hydroxybenzamide | P2X1 Receptor | IC50 = 0.0231 µM | researchgate.netnih.gov |

| Salicylanilide Derivative 12a | EGFR | IC50 = 10.4 ± 2.25 nM | bacigarskwt.com |

| Salicylanilide Derivative 12b | EGFR | IC50 = 15.4 ± 2.33 nM | bacigarskwt.com |

| Salicylanilide Derivative 12b | A431 cell line | IC50 = 0.42 ± 0.43 µM | bacigarskwt.com |

| Salicylanilide Derivative 12b | A549 cell line | IC50 = 0.57 ± 0.43 µM | bacigarskwt.com |

By integrating computational design, synthetic chemistry, and biological evaluation, it will be possible to develop next-generation salicylanilide analogues with superior therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for N-(2-bromophenyl)-2-hydroxybenzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling 2-hydroxybenzoic acid derivatives with 2-bromoaniline. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or direct activation with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by reaction with 2-bromoaniline .

- Catalytic hydrogenation : For intermediates with reducible groups (e.g., nitro), Pd/C and H₂ in methanol can achieve selective reduction without affecting the bromophenyl moiety .

- Yield optimization : Pyridine or DIPEA as a base in dichloromethane improves reaction efficiency, with yields ranging from 47% to 96% depending on substituents (e.g., electron-withdrawing groups reduce reactivity) .

Q. What spectroscopic techniques are most effective for characterizing This compound, and how are key functional groups identified?

- ¹H/¹³C NMR : The hydroxy group (-OH) appears as a broad singlet (~δ 10–12 ppm), while the amide proton (-NH) resonates at δ 8–9 ppm. Aromatic protons from the bromophenyl and benzamide moieties show splitting patterns consistent with substitution .

- IR spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~3200–3400 cm⁻¹ (O-H/N-H stretching) confirm functional groups .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 291.1 [M+H]⁺) and fragment patterns validate the structure .

Advanced Research Questions

Q. How do structural modifications at the benzamide core influence the compound’s bioactivity and selectivity in biological assays?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position of the benzamide ring enhances antimicrobial activity but reduces solubility. Conversely, methoxy groups improve bioavailability but may lower target affinity .

- Bioactivity trends : Derivatives with halogenated aryl groups (e.g., 3,4-difluorophenyl) show 2–3× higher inhibition of bacterial enzymes compared to non-halogenated analogs .

- SAR tables :

| Derivative | Substituent | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 9 | 2'-F | 12.3 ± 1.2 |

| 12 | 3',4'-diF | 8.7 ± 0.9 |

| 13 | 3'-Cl,4'-F | 6.5 ± 0.8 |

| Data adapted from . |

Q. What methodologies are recommended for analyzing contradictory data in the synthesis and biological evaluation of This compound derivatives?

- Reproducibility checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature control) to isolate variables causing yield discrepancies .

- Statistical analysis : Use ANOVA to compare bioactivity data across multiple batches. For example, IC₅₀ values varying by >20% may indicate impurities or conformational instability .

- HPLC purity profiling : Correlate biological activity with chromatographic purity (>95% for consistent results) .

Q. What in silico and experimental approaches are used to elucidate the mechanism of action of This compound in targeting specific biological pathways?

- Molecular docking : Predict binding affinity to targets like bacterial dihydrofolate reductase (DHFR) or cancer-related kinases. A study showed a docking score of -9.2 kcal/mol for DHFR, suggesting strong interaction .

- Fluorescence quenching assays : Monitor compound-enzyme binding via tryptophan fluorescence changes (e.g., Kd = 2.3 µM for E. coli FabI enoyl-ACP reductase) .

- Metabolic profiling : LC-MS/MS tracks metabolite formation in cell lysates to identify prodrug activation or off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products